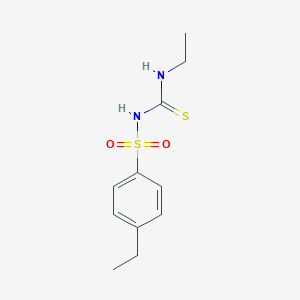

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylureas, which are known for their ability to regulate insulin secretion in the pancreas. However, EHT 1864 has shown promise in inhibiting the activity of Rho guanine nucleotide exchange factors (RhoGEFs), which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. The structural similarity to celecoxib, a well-known anti-inflammatory drug, suggests that derivatives of this compound could be synthesized and evaluated for their ability to reduce inflammation. Research indicates that certain derivatives exhibit significant anti-inflammatory activity without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib .

Analgesic Properties

Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to possess analgesic properties. This means they can potentially be used to develop new pain-relief medications. One particular derivative demonstrated significant analgesic activity in research studies .

Antioxidant Effects

The antioxidant capacity of this compound’s derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. The compound’s derivatives could contribute to the development of new antioxidant therapies .

Anticancer Activity

Research has explored the use of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide derivatives as anticancer agents. These derivatives have been evaluated against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. Some derivatives showed significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer treatment .

Anti-HCV Agent

The compound’s derivatives have also been investigated for their activity against Hepatitis C Virus (HCV). Specifically, they have been tested for their inhibitory effects on the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. This suggests a potential use in developing treatments for HCV infection .

Carbonic Anhydrase IX Inhibition

In the context of cancer, carbonic anhydrase IX (CA IX) is often overexpressed in solid tumors and is associated with tumor hypoxia and altered pH. Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to inhibit CA IX effectively. This inhibition is crucial for discovering novel antiproliferative agents, as selective inhibition of CA IX can be a therapeutic target for cancer treatment .

Wirkmechanismus

Target of Action

Similar compounds, such as benzenesulfonamides, are known to target enzymes like carbonic anhydrase .

Mode of Action

Benzenesulfonamides, a related class of compounds, are known to inhibit the enzyme carbonic anhydrase . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.

Biochemical Pathways

The inhibition of carbonic anhydrase by related compounds can disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in many biological systems .

Result of Action

The inhibition of carbonic anhydrase by related compounds can lead to changes in ph balance within cells, potentially affecting a variety of cellular processes .

Eigenschaften

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIYMWSRCZTJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2899233.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2899247.png)

![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)